Empagliflozin Bromo Impurity, also known as Empagliflozin Impurity 23, is a by-product formed during the synthesis of Empagliflozin, a medication primarily used to manage type 2 diabetes. The chemical structure of Empagliflozin Bromo Impurity is identified by its CAS number 915095-89-5 and has the molecular formula with a molecular weight of 367.66 g/mol . Identifying and controlling impurities in pharmaceutical compounds is critical, as they can significantly influence the efficacy and safety of the final drug product.
Empagliflozin Bromo Impurity originates from the synthetic pathways involved in the production of Empagliflozin. It is essential to monitor such impurities to ensure the quality and safety of pharmaceutical formulations. The impurity can be synthesized through various chemical reactions that involve specific reactants and conditions, which will be discussed in detail later.
This compound falls under the category of pharmaceutical impurities, specifically those that arise during the synthesis of active pharmaceutical ingredients. Its classification as an impurity highlights its role in quality control processes within pharmaceutical manufacturing.
The synthesis of Empagliflozin Bromo Impurity involves several steps that typically include the use of (S)-3-(4-nitrophenoxy) tetrahydrofuran as a starting material. The process generally follows these steps:
In industrial settings, these steps are scaled up with precise control over reaction conditions including temperature, pressure, and reagent concentrations to ensure consistent formation of the impurity .
Empagliflozin Bromo Impurity has a complex molecular structure characterized by several functional groups. Its structural formula can be represented as:
The presence of bromine and chlorine atoms in its structure contributes to its unique chemical properties. The detailed structural data includes:
Empagliflozin Bromo Impurity participates in various chemical reactions:
Common reagents used in these reactions include hydrazine hydrate for reduction, while ferric trichloride hexahydrate serves as a catalyst .
The reactions involving Empagliflozin Bromo Impurity can lead to several intermediates and by-products, including reduction products and various derivatives formed through substitution or oxidation processes.
While Empagliflozin Bromo Impurity itself does not have a well-defined mechanism of action due to its status as an impurity, it may influence the pharmacodynamics of Empagliflozin by interacting with similar molecular targets or pathways. Empagliflozin primarily acts by inhibiting sodium-glucose co-transporter 2 (SGLT2), which reduces glucose reabsorption in the kidneys and promotes glucose excretion in urine .
Empagliflozin Bromo Impurity has several applications in scientific research:
CAS No.: 1393-87-9
CAS No.:
CAS No.:
CAS No.:
CAS No.: 21692-64-8